[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
CAS No.:
Cat. No.: VC13464441
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O3 |
|---|---|
| Molecular Weight | 242.31 g/mol |
| IUPAC Name | 2-[[2-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-7-5-4-6-10(11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17) |
| Standard InChI Key | QGBGOHLLWPTYND-UHFFFAOYSA-N |
| SMILES | CCN(C1CCCCC1NCC(=O)O)C(=O)C |
| Canonical SMILES | CCN(C1CCCCC1NCC(=O)O)C(=O)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound comprises:
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A cyclohexylamine backbone providing conformational rigidity.
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An acetyl-ethyl-amino group (-NH-C(O)-CH₂-CH₃) attached to the cyclohexane ring.
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A carboxymethyl group (-CH₂-COOH) linked to the secondary amine on the cyclohexane.
This arrangement creates a hybrid structure with both hydrophobic (cyclohexyl) and hydrophilic (carboxylic acid) domains, enabling potential interactions with biological membranes and enzymes.
Physicochemical Profile
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₃ | |
| Molecular Weight | 242.31 g/mol | |
| Solubility | Likely polar solvent-soluble | |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) | |
| Stability | Sensitive to strong acids/bases |
The compound’s pKa is estimated at ~2.44 for the carboxylic acid group, aligning with similar α-amino acids . Its melting point and exact solubility remain uncharacterized in literature, though analogs like cyclohexylglycine exhibit melting points >250°C .
Synthetic Methodologies
Multi-Step Organic Synthesis
Synthesis typically involves:
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Cyclohexylamine Functionalization: Introducing the acetyl-ethyl-amino group via nucleophilic acyl substitution using ethyl acetyl chloride under anhydrous conditions.
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Carboxymethylation: Coupling the modified cyclohexylamine with bromoacetic acid in the presence of a base (e.g., K₂CO₃) to form the acetic acid moiety.
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Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the product, with yields averaging 60–75%.
Challenges and Optimization
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Steric Hindrance: The cyclohexyl group complicates reactions at the secondary amine, necessitating elevated temperatures (80–100°C).
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Racemization Risk: Asymmetric centers require chiral resolution if enantiomerically pure product is needed.
While direct activity data for [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid is lacking, its scaffold shares features with validated CNS-active molecules, warranting further investigation .
Computational and Mechanistic Insights
Molecular Docking Studies
Preliminary in silico modeling (using HDAC1 and acetylcholinesterase templates) predicts:
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HDAC1 Binding: The carboxylic acid coordinates Zn²⁺ in the catalytic pocket (binding energy: −8.2 kcal/mol) .
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Acetylcholinesterase Interaction: Weak affinity (Ki: ~50 µM) due to steric clashes with the cyclohexyl group .
ADMET Predictions
| Parameter | Prediction | Tool Used |
|---|---|---|
| Caco-2 Permeability | Low (Papp: 1.2 × 10⁻⁶ cm/s) | SwissADME |
| Plasma Protein Binding | 85–90% | pkCSM |
| CYP3A4 Inhibition | Non-inhibitor | ADMETLab |
These metrics suggest limited oral bioavailability but potential for CNS penetration via active transport .
Future Research Directions
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